molecular formula C7H5F4NO B13227255 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol CAS No. 950687-46-4

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol

Katalognummer: B13227255
CAS-Nummer: 950687-46-4
Molekulargewicht: 195.11 g/mol
InChI-Schlüssel: CQUSMANDIRLIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the reaction of 6-fluoropyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted pyridines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoropyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-ol exhibits unique properties due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in certain applications.

Eigenschaften

CAS-Nummer

950687-46-4

Molekularformel

C7H5F4NO

Molekulargewicht

195.11 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H

InChI-Schlüssel

CQUSMANDIRLIEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.